1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane
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Overview
Description
1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane typically involves the use of organosilicon reagents and catalysts. One common method includes the Horner–Wadsworth–Emmons olefination, which introduces the TBS-protected enyne side chain at a specific position . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of hydrosilanes or other reducing agents.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Hydrosilanes, catalytic amounts of transition metals.
Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with carbon, oxygen, and other elements, facilitating its use in various chemical reactions. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites within the molecule.
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: Used as a radical reducing agent and in hydrosilylation reactions.
Methyltris(trimethylsiloxy)silane: Known for its use in the synthesis of siloxane-based materials.
1-(Trimethylsilyl)ethynyl-3,5-dimethoxybenzene: Utilized in organic synthesis for introducing trimethylsilyl groups.
Uniqueness: 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane is unique due to its specific structural features, including the presence of multiple silicon atoms and a trimethylsilyl group. These characteristics make it particularly useful in specialized applications, such as the synthesis of complex organic molecules and the development of advanced materials.
Properties
CAS No. |
88258-00-8 |
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Molecular Formula |
C14H34Si3 |
Molecular Weight |
286.67 g/mol |
IUPAC Name |
(2,3-dimethyl-4-trimethylsilylbut-2-enyl)-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C14H34Si3/c1-13(11-15(3,4)5)14(2)12-17(9,10)16(6,7)8/h11-12H2,1-10H3 |
InChI Key |
WCIIHTFTISKWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C[Si](C)(C)[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
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